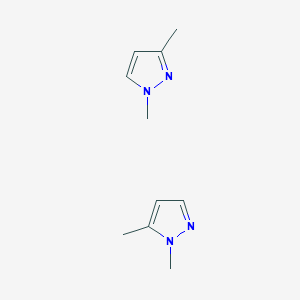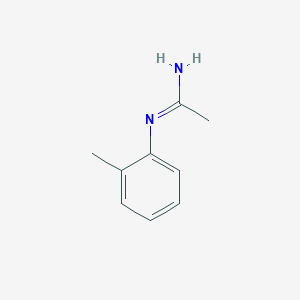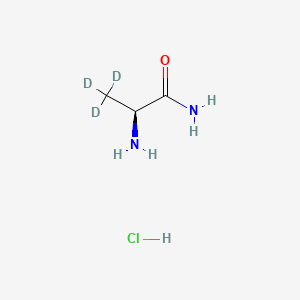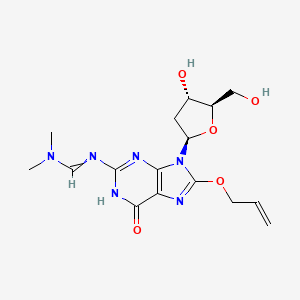![molecular formula C10H8Br2N2O B13841811 [5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine atoms at positions 5 and 2 of the pyrazole ring and the phenyl ring, respectively, and a hydroxymethyl group at position 4 of the pyrazole ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Hydroxymethylation: The hydroxymethyl group can be introduced through the reaction of the brominated pyrazole with formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in [5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Azides, thiocyanates
Scientific Research Applications
Mechanism of Action
The mechanism of action of [5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A compound with a similar pyrazole ring structure but with a single bromine atom at position 4.
5-Amino-1-(2-bromophenyl)pyrazole: A compound with an amino group at position 5 instead of a hydroxymethyl group.
Uniqueness
[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C10H8Br2N2O |
|---|---|
Molecular Weight |
331.99 g/mol |
IUPAC Name |
[5-bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C10H8Br2N2O/c11-8-3-1-2-4-9(8)14-10(12)7(6-15)5-13-14/h1-5,15H,6H2 |
InChI Key |
VYCJRYJBNACGJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)CO)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)

![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)
![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)


![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)



![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
